4-Fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide 4-Fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide
Brand Name: Vulcanchem
CAS No.: 6384-68-5
VCID: VC0185261
InChI: InChI=1S/C17H16FN3O2S/c1-2-15(22)19-13-7-9-14(10-8-13)20-17(24)21-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24)
SMILES: CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F
Molecular Formula: C17H16FN3O2S
Molecular Weight: 345.4 g/mol

4-Fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide

CAS No.: 6384-68-5

Main Products

VCID: VC0185261

Molecular Formula: C17H16FN3O2S

Molecular Weight: 345.4 g/mol

4-Fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide - 6384-68-5

CAS No. 6384-68-5
Product Name 4-Fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide
Molecular Formula C17H16FN3O2S
Molecular Weight 345.4 g/mol
IUPAC Name 4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide
Standard InChI InChI=1S/C17H16FN3O2S/c1-2-15(22)19-13-7-9-14(10-8-13)20-17(24)21-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24)
Standard InChIKey DUKLRTSRHLVDJM-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F
Canonical SMILES CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F
PubChem Compound 881289
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator